cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate

Description

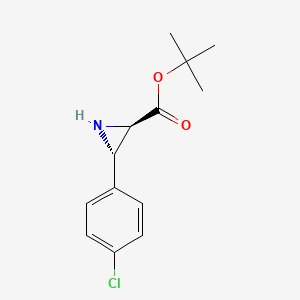

cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate (CAS: 1431364-55-4; MFCD24368285) is a chiral aziridine derivative featuring a tert-butyl ester group and a 4-chlorophenyl substituent on the aziridine ring. Aziridines are strained three-membered heterocycles with significant synthetic utility in medicinal chemistry and materials science. This compound’s cis configuration imposes steric constraints that influence its reactivity and stability, making it a valuable intermediate for synthesizing bioactive molecules, such as indole-based pharmaceuticals . Its safety profile highlights hazards such as skin/eye irritation (H315/H319) and respiratory toxicity (H335) .

Properties

IUPAC Name |

tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHPPIKSCADHAL-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(4-chlorophenyl)glycidate with an amine under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles such as amines, alcohols, or thiols. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3).

Scientific Research Applications

cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and context .

Comparison with Similar Compounds

Structural and Physical Properties

The tert-butyl aziridine carboxylate family varies by substituents on the aromatic ring, which modulate electronic, steric, and solubility properties. Key analogues include:

Notes:

- Electron-withdrawing groups (e.g., 4-Cl, 4-Br, 4-CF₃) increase ring strain and reactivity toward nucleophilic ring-opening reactions compared to unsubstituted phenyl derivatives.

Research Findings and Industrial Relevance

- Medicinal Chemistry : The 4-chlorophenyl derivative’s cis configuration is critical for constructing β-turn mimetics in peptide-based drug design .

- Material Science: Brominated analogues are explored as monomers for photoactive polymers, leveraging their halogenated aromatic systems .

- Challenges : Commercial discontinuation of stereoisomers (e.g., CymitQuimica products ) reflects synthetic complexity and niche demand.

Biological Activity

cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by its three-membered ring structure. Aziridines are notable for their biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 253.72 g/mol. The compound features a tert-butyl group attached to the nitrogen atom of the aziridine ring and a 4-chlorophenyl group on the third carbon of the ring. The inherent strain in the aziridine ring contributes to its unique chemical reactivity, making it an interesting candidate for biological applications.

The biological activity of this compound is primarily attributed to its aziridine structure, which acts as an electrophile. This allows the compound to interact with various biological targets:

- Enzyme Inhibition : The aziridine can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. This characteristic is crucial for designing anticancer agents that target specific enzymes involved in tumor growth and proliferation.

- Modulation of Receptor Functions : The compound may interact with receptors, altering signaling pathways that contribute to its biological effects. Such interactions can potentially lead to therapeutic benefits in various diseases, particularly cancer .

Biological Activity and Therapeutic Applications

Research indicates that aziridine derivatives exhibit significant biological activities, including:

-

Anticancer Activity :

- Aziridines have been recognized for their role as DNA-alkylating agents in chemotherapy. For instance, compounds like thiotepa are used in cancer treatment due to their ability to modify DNA and inhibit cancer cell growth .

- A study highlighted that aziridine-based compounds could demonstrate broad-spectrum activity against various cancer cell lines, showing promise as potential anticancer agents .

-

Antimicrobial Properties :

- Aziridines have also been explored for their antimicrobial effects. Their ability to react with nucleophiles can disrupt microbial cell functions, making them candidates for developing new antimicrobial therapies.

Research Findings

A comprehensive review of literature reveals several key findings related to the biological activity of this compound:

Case Studies

- Anticancer Efficacy : A study conducted on various aziridine compounds demonstrated that those with specific substituents exhibited enhanced binding affinities to c-KIT kinase, a target in several cancers. Compounds similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro .

- Mechanistic Insights : Research has shown that aziridines can undergo ring-opening reactions that lead to the formation of biologically active metabolites, enhancing their therapeutic potential against tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.